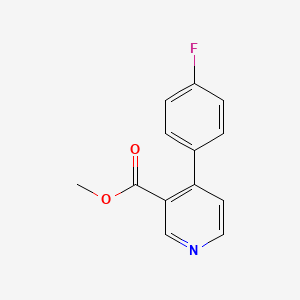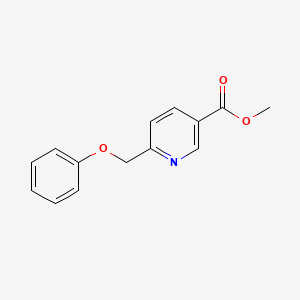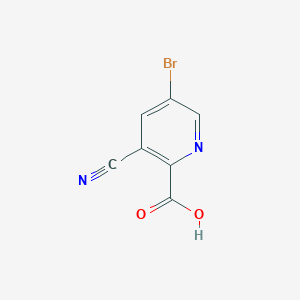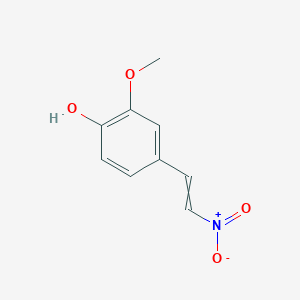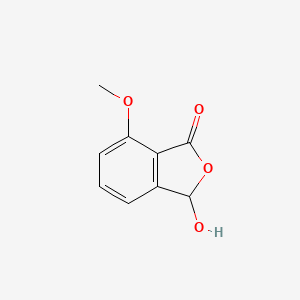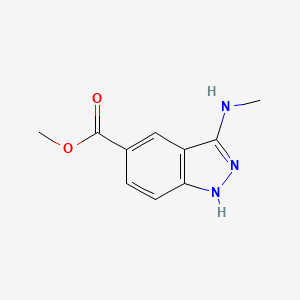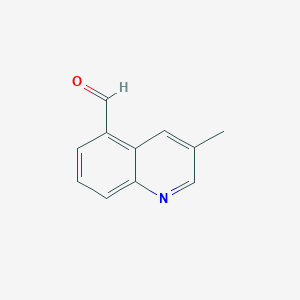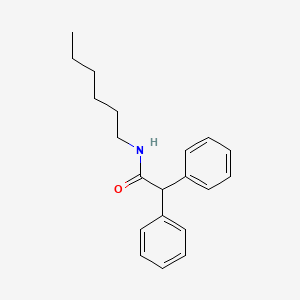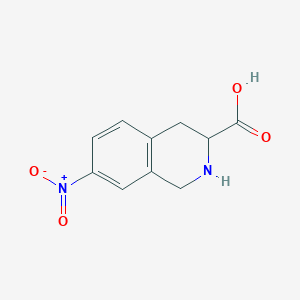
4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE is a chemical compound that features a triazole ring attached to an aniline moietyThe triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. This reaction is often carried out in the presence of a copper catalyst under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield aniline derivatives .
Applications De Recherche Scientifique
4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of carbonic anhydrase inhibition, the compound interacts with the zinc ion in the active site, disrupting the enzyme’s function . Additionally, its anticancer activity is thought to involve the inhibition of key signaling pathways that regulate cell growth and proliferation .
Comparaison Avec Des Composés Similaires
1,2,4-TRIAZOLE: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-TRIAZOLE: A closely related compound with a different substitution pattern on the triazole ring.
Uniqueness: 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential anticancer activity set it apart from other triazole derivatives .
Propriétés
Numéro CAS |
89221-20-5 |
|---|---|
Formule moléculaire |
C8H8N4 |
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
4-(2H-triazol-4-yl)aniline |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12) |
Clé InChI |
VMWYCRABJPLFCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


